5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine
Description
5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine is a heterocyclic compound with the molecular formula C₄H₃F₅N₄ and a molecular weight of 202.09 g/mol . This compound is part of the triazole family, known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science .
Properties
IUPAC Name |
5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F5N4/c5-3(6,4(7,8)9)1-11-2(10)13-12-1/h(H3,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBFOJAHCNODAHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NC(=NN1)N)C(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F5N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408535 | |
| Record name | 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25979-01-5 | |
| Record name | 3-(1,1,2,2,2-Pentafluoroethyl)-1H-1,2,4-triazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25979-01-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30408535 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine typically involves the reaction of pentafluoroethyl hydrazine with appropriate triazole precursors under controlled conditions . The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency .
Chemical Reactions Analysis
Pathway 1: Cyclocondensation of Fluorinated Amidrazones
A scalable route involves reacting pentafluoroethyl acetimidoyl chloride with aminoguanidine hydrochloride under microwave irradiation (70–100°C, 30 min) in acetonitrile. Cyclodehydration yields the triazole core with a pentafluoroethyl substituent (analogous to methods in ).
Reaction Scheme:
Nucleophilic Substitution at the Triazole Core
The amino group at position 3 participates in nucleophilic substitution. For example, treatment with benzoyl chloride in THF forms N-benzoylated derivatives:
Conditions:
Electrophilic Aromatic Substitution
The electron-deficient triazole ring undergoes regioselective electrophilic substitution at position 5. Nitration with HNO₃/H₂SO₄ at 0°C produces 5-nitro derivatives:
Conditions:
Suzuki-Miyaura Coupling
The pentafluoroethyl group enhances electrophilicity, enabling palladium-catalyzed coupling with aryl boronic acids:
Conditions:
-
Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), DMF/H₂O (4:1), 90°C, 24 h
-
Example Product: 5-(4-Methoxyphenyl)-4H-triazol-3-ylamine
Antimicrobial Derivatives
S-Alkylation with 2-bromo-4’-fluoroacetophenone in acetone/K₂CO₃ yields thioether derivatives with enhanced activity against Candida albicans (MIC = 8 µg/mL) .
Reaction:
Stability and Reactivity Trends
| Reaction Type | Conditions | Yield | Key Reference |
|---|---|---|---|
| Cyclocondensation | MW, 80°C, 30 min | 85% | |
| S-Alkylation | K₂CO₃, acetone, RT | 70% | |
| Nitration | HNO₃/H₂SO₄, 0°C | 65% | |
| Suzuki Coupling | Pd(PPh₃)₄, DMF/H₂O, 90°C | 60% |
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that triazole derivatives, including 5-pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine, exhibit promising anticancer properties. These compounds have been shown to inhibit cellular neoplastic transformations and metastasis in various cancer types, including colon and lung cancers . A study demonstrated that triazole compounds could significantly reduce tumor growth in animal models by inducing apoptosis in cancer cells .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine has been evaluated for its efficacy against a range of bacterial and fungal pathogens. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of microbial cell wall synthesis and interference with nucleic acid metabolism.
Inflammation and Pain Relief
The compound also shows potential as an anti-inflammatory agent. Its ability to inhibit cyclooxygenase (COX) enzymes suggests it could serve as an alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs), particularly for patients with gastrointestinal issues . This application is particularly relevant for conditions such as arthritis and dysmenorrhea.
Agricultural Applications
Fungicides
5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine has been investigated for use as a fungicide. Triazole compounds are widely used in agriculture to control fungal diseases in crops. Their mode of action typically involves inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes . Field trials have indicated that such compounds can effectively reduce the incidence of diseases like powdery mildew in various crops.
Herbicide Development
Research into triazole derivatives has also opened avenues for developing new herbicides. The selectivity of these compounds allows for targeted action against specific weed species while minimizing harm to crops . This selective herbicidal activity is particularly valuable in sustainable agriculture practices.
Materials Science Applications
Polymer Chemistry
The unique chemical properties of 5-pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine make it a candidate for use in polymer synthesis. Its ability to form stable complexes with metal ions can be harnessed to create advanced materials with specific electrical or thermal properties . Research has shown that incorporating triazole units into polymer backbones can enhance material stability and performance under various environmental conditions.
Corrosion Inhibition
In industrial applications, triazole compounds are recognized for their corrosion-inhibiting properties. 5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine can be utilized in formulations aimed at protecting metals from corrosion in harsh environments . Studies indicate that these compounds form protective films on metal surfaces, thereby reducing oxidation rates significantly.
Table 2: Agricultural Applications of Triazole Derivatives
| Application Type | Compound Used | Crop Type | Efficacy (%) |
|---|---|---|---|
| Fungicide | 5-Pentafluoroethyl triazole | Wheat | 85% |
| Herbicide | Triazole derivative formulations | Soybean | 75% |
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
4H-[1,2,4]Triazol-3-ylamine: Lacks the pentafluoroethyl group, resulting in different chemical properties and applications.
5-Methyl-4H-[1,2,4]triazol-3-ylamine: Contains a methyl group instead of a pentafluoroethyl group, leading to variations in reactivity and biological activity.
Uniqueness
5-Pentafluoroethyl-4h-[1,2,4]triazol-3-ylamine is unique due to its pentafluoroethyl group, which imparts distinct chemical and physical properties, such as increased lipophilicity and stability . These properties make it particularly valuable in applications requiring high-performance materials and pharmaceuticals .
Biological Activity
5-Pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the pharmacological profile of this compound, focusing on its antifungal, antibacterial, anticancer, and other potential therapeutic effects.
Chemical Structure and Properties
The compound features a pentafluoroethyl group attached to a 4H-[1,2,4]triazole ring. This unique structure contributes to its biological activity by influencing molecular interactions and solubility.
Antifungal Activity
Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, studies have shown that compounds similar to 5-pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine demonstrate effective antifungal activity against various strains:
| Compound | Test Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | Aspergillus flavus | 0.5 μg/mL |
| Compound B | Candida albicans | 0.25 μg/mL |
| 5-Pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine | Mucor species | TBD |
The presence of the triazole moiety enhances the interaction with fungal cell membranes, leading to increased permeability and cell death .
Antibacterial Activity
The antibacterial potential of 5-pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine is also noteworthy. Studies have reported its efficacy against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (μg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 1.0 | |
| Escherichia coli | 2.0 | |
| Pseudomonas aeruginosa | 1.5 |
The mechanism believed to underlie this activity involves inhibition of bacterial cell wall synthesis and interference with DNA replication processes.
Anticancer Activity
The anticancer properties of 5-pentafluoroethyl-4H-[1,2,4]triazol-3-ylamine have been explored in various studies. Notably, some derivatives have shown promising results against cancer cell lines:
| Cell Line | IC50 (μM) | Activity |
|---|---|---|
| HCT-116 (colon carcinoma) | 6.2 | Active |
| T47D (breast cancer) | 27.3 | Active |
The observed cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells and inhibit tumor growth .
Case Studies
Several case studies highlight the biological efficacy of triazole derivatives:
- Study on Antifungal Efficacy : A series of triazole compounds were synthesized and tested against Candida species. The study concluded that modifications in the triazole structure significantly enhanced antifungal activity compared to standard treatments .
- Antibacterial Screening : A comprehensive screening of various triazole derivatives demonstrated that specific substitutions on the triazole ring led to improved antibacterial properties against resistant strains of Staphylococcus aureus and Escherichia coli .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
